molecular formula C18H17ClO3 B3023815 3-(4-Chlorophenyl)-2'-carboethoxypropiophenone CAS No. 898787-72-9

3-(4-Chlorophenyl)-2'-carboethoxypropiophenone

Cat. No. B3023815
CAS RN: 898787-72-9
M. Wt: 316.8 g/mol
InChI Key: YROVSTFYHXSTDW-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-2'-carboethoxypropiophenone" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the aza-Wittig reaction, which is a method used to synthesize nitrogen-containing heterocycles. For instance, in the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, phosphoranylideneamino derivatives reacted with 4-chlorophenyl isocyanate to give carbodiimide derivatives, which were further treated with amines or phenols to yield the final compounds . Similarly, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate involved enamination followed by condensation with chlorooxalic acid ethyl ester . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. X-ray analysis was used to confirm the structure of a thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative , while NMR and GC-MS were employed to determine the structures of chlorinated 2-phenoxyphenols . Single-crystal X-ray diffraction was also used to analyze a novel chromeno[2,3-d]pyrimidine derivative . These techniques are crucial for elucidating the molecular structure of chemical compounds, including "this compound."

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the formation of desired products. The aza-Wittig reaction is a key step in forming nitrogen-containing heterocycles . The reaction conditions, such as the presence of a catalytic amount of EtONa or K2CO3, are critical for the success of these reactions . Understanding these reaction mechanisms can provide insights into the potential reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to some extent. For example, the gas chromatographic separation and the most characteristic MS properties and GC retention times of chlorinated 2-phenoxyphenols were studied . The yields of synthesized compounds, such as the 70% yields for 4-(ω-chloroalkoxy)phenols, are also indicative of the efficiency of the synthesis methods . These properties are essential for understanding the behavior and potential applications of "this compound."

Scientific Research Applications

Synthetic Chemistry and Drug Development

One significant application of 3-(4-Chlorophenyl)-2'-carboethoxypropiophenone derivatives is in synthetic chemistry for the development of novel compounds with potential pharmacological activities. For example, the synthesis and structure of new derivatives through reactions such as the aza-Wittig reaction have been documented, which are crucial for developing drugs and understanding their structure-activity relationships (Liu, He, & Ding, 2007). Additionally, molecular docking and quantum chemical calculations have been employed to predict the biological activities of these compounds, providing insights into their potential as pharmaceutical agents (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Environmental Remediation

Research has also explored the use of derivatives of this compound in environmental remediation, particularly in the adsorption and degradation of pollutants. Studies on the oxidative degradation of phenolic compounds using electrogenerated ozone and direct electrolysis highlight the potential of these derivatives in treating water pollutants (Amadelli, Samiolo, Battisti, & Velichenko, 2011). Furthermore, the adsorption mechanism and dynamic behaviors of chlorophenols on graphene oxide have been elucidated through computational studies, suggesting their efficiency in removing environmental-hormones from water sources (Wei, Zhao, Khan, Sun, Ji, Ai, & Wang, 2019).

Material Sciences

In the field of material sciences, the structural analysis of compounds related to this compound has contributed to the understanding of molecular interactions and crystal packing. For instance, studies on the structures of monofluoro- and monochlorophenols provide insights into the molecular arrangements and potential applications of these compounds in developing new materials with specific properties (Oswald, Allan, Motherwell, & Parsons, 2005).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level to produce a certain effect .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound in various fields such as medicine, industry, or research. It could also involve potential modifications to the compound to improve its properties or reduce its hazards .

properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVSTFYHXSTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644468
Record name Ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898787-72-9
Record name Ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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